2-Amino-3-ethyl-phenol

Description

Contextualization within Aminophenol Chemistry Research

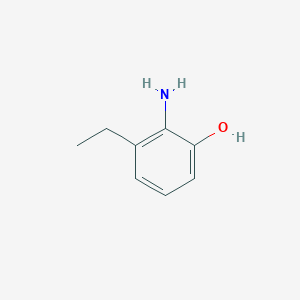

2-Amino-3-ethyl-phenol is a derivative of aminophenol, a class of aromatic compounds containing both an amino (-NH₂) and a hydroxyl (-OH) functional group attached to a benzene (B151609) ring. Structurally, it is defined by an amino group at the second position and an ethyl (-CH₂CH₃) substituent at the third position of the phenol (B47542) ring. Aminophenols, as a chemical family, are recognized for their reactivity, which is conferred by the electron-donating nature of both the amino and hydroxyl groups. This reactivity makes them crucial intermediates in a variety of chemical syntheses.

The broader field of aminophenol research is active, with studies exploring their application in creating polymers, pharmaceuticals, and dyes. researchgate.net For instance, p-Aminophenol (PAP) is a significant industrial intermediate synthesized from nitrobenzene (B124822). acs.org Research also extends to the synthesis and biological evaluation of various aminophenol derivatives, such as Schiff bases, which have been investigated for potential antimicrobial and antidiabetic activities. nih.govmdpi.com The oxidation mechanisms of aminophenols are also a subject of academic inquiry. physchemres.org this compound fits within this context as a specific structural variant, with its ethyl group providing different steric and electronic properties compared to simpler aminophenols.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-amino-3-ethylphenol | nih.govsigmaaldrich.com |

| CAS Number | 398136-39-5 | nih.govsigmaaldrich.com |

| Molecular Formula | C₈H₁₁NO | nih.govcymitquimica.com |

| InChI Key | LVIDDVVDZXNNRD-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| Canonical SMILES | CCC1=C(C(=CC=C1)O)N | nih.gov |

Significance as a Synthetic Intermediate in Advanced Organic Synthesis

The primary significance of this compound lies in its role as a synthetic intermediate, or a building block, for creating more complex molecules. The presence of the nucleophilic amino and hydroxyl groups on the aromatic ring makes the compound reactive and versatile. These functional groups can participate in various chemical reactions, including electrophilic aromatic substitution, where they direct incoming electrophiles to specific positions on the ring.

It is utilized as an intermediate in the production of dyes and pigments, among other organic compounds. The synthesis of this compound itself can be achieved through methods such as the reductive amination of 3-ethyl-2-nitrophenol, using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. The availability of such synthetic routes allows for its use in further, more advanced organic synthesis processes where its specific substitution pattern is required. The broader class of related compounds, vinylphosphonium salts, demonstrates the utility of such building blocks in intramolecular Wittig reactions to form complex carbo- and heterocyclic ring systems. beilstein-journals.org

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 137.18 g/mol | nih.gov |

| XLogP3 | 1.7 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 137.084063974 Da | nih.gov |

| Polar Surface Area | 46.3 Ų | nih.gov |

Note: The properties in Table 2 are computationally generated values from PubChem. nih.gov

Overview of Current Research Trajectories and Academic Interest

Current academic and industrial interest in this compound appears to be primarily linked to its utility in synthetic chemistry. While not a widely studied compound on its own, its derivatives are subjects of investigation for potential therapeutic applications, including anti-inflammatory and antimicrobial properties. The existence of patents associated with this chemical structure further signals its relevance in commercial or research and development contexts. nih.gov

The research trajectory for compounds like this compound is often embedded within broader programs. These may include the development of novel molecules for biological screening or the creation of new materials. For example, research into aminophenol derivatives extends to their use in forming Schiff bases with potential DNA interaction, highlighting a possible route for developing new therapeutic agents. nih.gov The study of polymerization of aminophenol isomers, like meta-aminophenol, to create materials with specific electronic properties is another active research area, suggesting potential applications for substituted aminophenols in materials science. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-ethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-6-4-3-5-7(10)8(6)9/h3-5,10H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVIDDVVDZXNNRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways

Unconventional Synthetic Strategies

Unconventional synthetic strategies for preparing 2-amino-3-ethyl-phenol and its analogs often focus on novel reaction designs that can offer advantages over more established routes. These can include milder reaction conditions, unique reactivity patterns, and the construction of the target molecule in a more efficient manner.

Reductive Amination Protocols for Aromatic Nitro Compounds

A primary and effective route to this compound is the reductive amination of 3-ethyl-2-nitrophenol. This transformation involves the reduction of the nitro group to an amine. A variety of reducing agents and catalytic systems can be employed for this purpose. Common methods include the use of hydrogen gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C). Alternatively, chemical reducing agents like iron powder in acidic media can also achieve this reduction. Another approach involves the use of hydroiodic acid (HI) in conjunction with hypophosphorous acid (H₃PO₂) for the reduction of the nitro group. nih.gov While this method has been applied to the synthesis of other aminophenol derivatives, the synthesis of this compound via this route has been noted to be challenging due to difficulties in separating the desired product from isomers present in the starting material, 3-ethylphenol (B1664133). nih.gov

| Starting Material | Reducing Agent/Catalyst | Product | Notes |

| 3-ethyl-2-nitrophenol | H₂ / Pd/C | This compound | A common and effective catalytic hydrogenation method. |

| 3-ethyl-2-nitrophenol | Fe / Acid | This compound | A classical chemical reduction method. |

| 3-ethyl-2-nitrophenol | HI / H₃PO₂ | This compound | Work-up involves removal of HI under reduced pressure. nih.gov |

Direct Amination Approaches of Substituted Phenols

Direct amination of substituted phenols presents a more atom-economical approach to synthesizing aminophenols. For the synthesis of this compound, this would involve the direct amination of 3-ethylphenol. Such reactions are typically carried out with ammonia (B1221849) in the presence of a catalyst, often under conditions of high temperature and pressure. Catalysts such as copper or palladium have been reported for this type of transformation. Another approach involves the direct conversion of phenols to primary cyclohexylamines using a rhodium catalyst, which proceeds through the amination of the phenol (B47542). lookchem.com While this method results in a saturated ring, it demonstrates the potential for direct C-N bond formation from phenols.

More advanced biocatalytic approaches for direct amination are also being explored. For instance, flavoprotein oxidases have been shown to catalyze the direct oxidative amination of para-substituted phenols. researchgate.netrug.nl These enzymes utilize molecular oxygen and release hydrogen peroxide as a byproduct, offering a greener alternative to traditional chemical methods. researchgate.netrug.nl While this has been demonstrated for para-substituted phenols, the development of enzymes for ortho-amination could provide a direct route to compounds like this compound.

| Starting Material | Reagents/Catalyst | Product | Key Features |

| 3-ethylphenol | NH₃ / Cu or Pd catalyst | This compound | High temperature and pressure are typically required. |

| Phenol | NH₃ / Rh/C catalyst | Cyclohexylamine | Demonstrates direct amination of the phenolic ring. lookchem.com |

| p-substituted phenols | Flavoprotein oxidase, O₂, Amine | Aminated phenol | Biocatalytic, environmentally friendly approach. researchgate.netrug.nl |

Cascade and Cycloaddition Reactions for Substituted Aminophenols

Cascade and cycloaddition reactions offer sophisticated and efficient pathways to complex molecules from simpler starting materials in a single operation. A notable example is the construction of substituted 2-aminophenols through a formal [3+3] cycloaddition. This one-pot, three-component reaction involves an alkyl 1-chlorocyclopropanecarboxylate, an alkyne diester, and an amine. acs.org The reaction proceeds through an in situ generated enamine and a cyclopropene (B1174273) intermediate to afford the substituted 2-aminophenol (B121084) in high yields. acs.org This strategy allows for the rapid assembly of the aminophenol core with various substitution patterns.

Another cascade approach involves the enantioselective synthesis of functionalized 2-amino-4H-chromenes from 2-alkyl-substituted phenols and active methylene (B1212753) compounds. acs.org This reaction is initiated by a manganese dioxide mediated C-H oxidation to generate an ortho-quinone methide, which then undergoes a Michael addition and cyclization catalyzed by a bifunctional squaramide. acs.org While this produces a chromene, the underlying principle of generating a reactive intermediate from a phenol for subsequent C-N bond formation is relevant to the synthesis of substituted aminophenols.

| Reaction Type | Key Reactants | Product Type | Significance |

| Formal [3+3] Cycloaddition | Alkyl 1-chlorocyclopropanecarboxylate, alkyne diester, amine | Substituted 2-aminophenols | One-pot, three-component, high-yield synthesis. acs.org |

| C-H Oxidation/Michael Addition/Cyclization Cascade | 2-alkyl-substituted phenols, active methylene compounds | Functionalized 2-amino-4H-chromenes | Enantioselective synthesis of complex heterocyclic structures. acs.org |

Electrochemical Synthesis of Aminophenol Derivatives

Electrochemical methods provide a green and versatile platform for organic synthesis, often avoiding the need for harsh chemical oxidants or reductants. The electrochemical synthesis of aminophenol derivatives can be approached through the reduction of the corresponding nitro compounds. The electrochemical reduction of aromatic nitro compounds at a platinum electrode in a weakly acidic medium is a known synthetic method. researchgate.net This approach could be applied to the reduction of 3-ethyl-2-nitrophenol to yield this compound.

Furthermore, the electrochemical oxidation of ortho-aminophenols can lead to the formation of other valuable structures. For example, a TEMPO-catalyzed electrochemical method has been developed for the dehydrogenative cyclocondensation of o-aminophenols to produce aminophenoxazinones. rsc.org This reaction proceeds under mild conditions and in the absence of stoichiometric oxidants. rsc.org The electrochemical behavior of aminophenols has been studied, indicating that ortho-aminophenol derivatives undergo dimerization upon oxidation. researchgate.net

| Precursor/Substrate | Electrochemical Method | Product Type | Key Advantage |

| Aromatic nitro compounds | Cathodic reduction | Aminophenols | Avoids chemical reducing agents. researchgate.net |

| o-aminophenols | Anodic oxidation (TEMPO-catalyzed) | Aminophenoxazinones | Mild, sustainable, no stoichiometric oxidants. rsc.org |

Biocatalytic and Enzymatic Synthesis Routes for ortho-Aminophenols

Biocatalysis offers highly selective and environmentally benign synthetic routes. A notable biocatalytic approach for the synthesis of ortho-aminophenols from nitroaromatic compounds involves a two-step enzymatic cascade. This system combines a nitroreductase and a hydroxylaminobenzene (HAB) mutase. nih.gov The nitroreductase first reduces the nitroaromatic compound to a hydroxylaminobenzene intermediate. The HAB mutase then catalyzes the rearrangement of this intermediate to the corresponding ortho-aminophenol. nih.govrsc.org This method has been successfully demonstrated using whole cells of engineered Escherichia coli strains. nih.gov

A combined metal and biocatalyst system has also been developed for the continuous synthesis of aminophenols. In this flow-through system, a nitroaromatic compound is first reduced to a hydroxylaminobenzene by zinc, followed by enzymatic conversion to the ortho-aminophenol by an immobilized HAB mutase. rsc.orgnih.gov This hybrid approach leverages the advantages of both chemical and biological catalysis.

| Starting Material | Biocatalyst/Enzyme System | Product | Methodology |

| Nitroaromatic compounds | Nitroreductase and HAB mutase (in E. coli) | ortho-Aminophenols | Whole-cell biocatalysis. nih.gov |

| Nitroaromatic compounds | Zinc and immobilized HAB mutase | ortho-Aminophenols | Continuous flow chemoenzymatic synthesis. rsc.orgnih.gov |

Catalysis in this compound Synthesis

In reductive amination , palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of the nitro group in 3-ethyl-2-nitrophenol. Other metal catalysts, such as those based on copper, have also been designed and optimized for nitrophenol reduction. rsc.org For the direct amination of 3-ethylphenol, catalysts based on copper or palladium are typically required to facilitate the reaction with ammonia under demanding conditions. Rhodium on carbon (Rh/C) has been shown to be an excellent catalyst for the direct conversion of phenols to primary cyclohexylamines. lookchem.com

In the realm of cascade and cycloaddition reactions , organocatalysts play a crucial role. For instance, a bifunctional squaramide catalyst is used to control the enantioselectivity of the Michael addition/cyclization cascade for the synthesis of 2-amino-4H-chromenes. acs.org

Electrochemical synthesis can also be enhanced by catalysis. The use of TEMPO as an organo-electrocatalyst facilitates the dehydrogenative cyclocondensation of o-aminophenols. rsc.org

Biocatalytic routes are defined by their use of enzyme catalysts. These include nitroreductases, hydroxylaminobenzene mutases, and flavoprotein oxidases, which offer high selectivity under mild conditions. researchgate.netrug.nlnih.govrsc.org

| Synthetic Approach | Catalyst | Role of Catalyst |

| Reductive Amination | Palladium on Carbon (Pd/C) | Catalyzes the hydrogenation of the nitro group. |

| Direct Amination | Copper or Palladium | Facilitates C-N bond formation with ammonia. |

| Direct Amination | Rhodium on Carbon (Rh/C) | Catalyzes the conversion of phenols to cyclohexylamines. lookchem.com |

| Cascade Reaction | Bifunctional Squaramide | Controls enantioselectivity in a Michael addition/cyclization. acs.org |

| Electrochemical Synthesis | TEMPO | Mediates the oxidative cyclocondensation of o-aminophenols. rsc.org |

| Biocatalytic Synthesis | Nitroreductase, HAB mutase, Flavoprotein oxidase | Catalyze specific steps in the enzymatic cascade or direct amination. researchgate.netrug.nlnih.govrsc.org |

Palladium-Catalyzed Transformations for Amination and Reduction

Palladium-based catalysts are pivotal in the synthesis of aminophenols, primarily through two main routes: the reduction of corresponding nitro compounds and the direct amination of phenol derivatives.

One of the most common and effective methods for synthesizing this compound is the catalytic reduction of 2-nitro-3-ethylphenol. This transformation is typically achieved using hydrogen gas (H₂) in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). This process is a classic example of catalytic hydrogenation, where the nitro group (-NO₂) is selectively reduced to an amino group (-NH₂).

Another palladium-catalyzed approach is the direct amination of 3-ethylphenol. This involves a reaction with an ammonia source, facilitated by a palladium catalyst, often under conditions of high temperature and pressure. The Buchwald-Hartwig amination, a cornerstone of modern organic synthesis, provides a framework for such transformations, enabling the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine. mdpi.com In the context of aminophenol synthesis, this can be applied to the reaction of meta-halophenol derivatives with an amine source, catalyzed by a palladium complex. mdpi.comnih.gov The choice of palladium catalyst and ligands is crucial for achieving high selectivity and yield. For instance, biarylmonophosphine-based palladium catalysts, like the BrettPhos precatalyst, have been successfully used for the selective N-arylation of 3- and 4-aminophenols. nih.govacs.org

A plausible synthetic pathway to this compound via a palladium-catalyzed process is the reduction of 3-ethyl-2-nitrophenol.

Table 1: Palladium-Catalyzed Synthesis Approaches for Aminophenols

| Method | Starting Material | Reagents | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Reduction | 2-Nitro-3-ethylphenol | Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | This compound | |

| Amination | 3-Halophenol derivative | Ammonia or Amine Source | Palladium complex (e.g., with BrettPhos) | meta-Aminophenol derivative | mdpi.comnih.gov |

| N-Arylation | 3-Aminophenol | Aryl Halide | BrettPhos precatalyst | N-Aryl-3-aminophenol | nih.govacs.org |

Ruthenium-Catalyzed C-H Functionalization Strategies for Aminophenols

Ruthenium-catalyzed reactions represent a frontier in synthetic chemistry, enabling the direct functionalization of carbon-hydrogen (C-H) bonds. This atom-economical approach avoids the need for pre-functionalized starting materials like haloarenes.

For the synthesis of aminophenols, ruthenium catalysts can facilitate the ortho-hydroxylation or amination of aniline (B41778) or phenol derivatives. acs.orgdeepdyve.com For example, a novel and efficient synthesis of 2-aminophenols has been developed through Ru-catalyzed C–H mono- and dihydroxylation of anilides using a directing group strategy. acs.org This method exhibits excellent reactivity, regioselectivity, and functional group tolerance. The directing group, often a temporary substituent on the nitrogen atom, positions the ruthenium catalyst in proximity to the target C-H bond, leading to site-selective oxidation.

Similarly, ruthenium-catalyzed C-H amination can introduce an amino group directly onto an aromatic ring. nih.govnih.gov These reactions can be performed under relatively mild conditions, sometimes even at room temperature. nih.gov Dual catalytic systems, combining a ruthenium complex with a phosphine, have been developed for the enantioselective intramolecular C-H amination of aliphatic azides, highlighting the versatility of ruthenium catalysis in forming C-N bonds. rsc.orgsemanticscholar.org While a direct example for this compound is not prominently featured, the principles of Ru-catalyzed C-H functionalization on a substrate like 3-ethylaniline (B1664132) (for hydroxylation) or 3-ethylphenol (for amination) provide a viable synthetic route.

Table 2: Ruthenium-Catalyzed C-H Functionalization for Aminophenol Synthesis

| Reaction Type | Substrate Type | Catalyst System | Key Feature | Product Type | Reference |

|---|---|---|---|---|---|

| C-H Hydroxylation | Anilides | [RuCl₂(p-cymene)]₂ with new directing group | High regioselectivity for ortho-position | 2-Aminophenols | acs.org |

| C-H Amination | Arenes with amide auxiliary | Ru(II) complex with O-benzoyl hydroxylamines | Performed at room temperature | ortho-Aminoarenes | nih.gov |

| C-H Amination | Aliphatic Azides | Dual catalyst: Ru complex and phosphine | Enantioselective ring closure | Chiral cyclic amines | rsc.orgsemanticscholar.org |

Copper-Catalyzed Rearrangement and Michael Addition Cascades

Copper catalysis offers unique pathways for the synthesis of substituted aminophenols through elegant cascade reactions. A notable example is the synthesis of meta-aminophenol derivatives via a copper-catalyzed Current time information in Chatham County, US.-rearrangement followed by an oxa-Michael addition. mdpi.comnih.gov

This process typically starts with an N-alkoxy-2-methylaniline derivative. In the presence of a copper(I) catalyst, such as IPrCuBr (where IPr is a bulky N-heterocyclic carbene ligand), a Current time information in Chatham County, US.-rearrangement occurs. nih.gov In this step, the alkoxy group migrates from the nitrogen atom to the ortho-methyl position, generating a reactive ortho-quinol imine intermediate. nih.gov This intermediate then undergoes an oxa-Michael addition with an alcohol nucleophile, followed by aromatization, to yield the final meta-aminophenol product. nih.gov This cascade reaction is highly efficient and tolerates a variety of functional groups, making it a powerful tool for creating structurally diverse aminophenol derivatives. nih.gov

Copper catalysts, often in the form of copper(I) iodide (CuI), are also fundamental in Ullman-type reactions for C-N and C-O bond formation, providing alternative routes to aminophenol structures. mdpi.comrsc.org For instance, selective O-arylation of 3- and 4-aminophenols can be achieved using copper catalysts with specific ligands like picolinic acid. nih.govacs.org

Table 3: Copper-Catalyzed Cascade Reaction for meta-Aminophenol Synthesis

| Starting Material | Catalyst System | Key Reaction Steps | Product Type | Reference |

|---|---|---|---|---|

| N-Alkoxy-2-methylanilines | IPrCuBr and AgSbF₆ | Current time information in Chatham County, US.-Rearrangement, Oxa-Michael Addition, Aromatization | meta-Aminophenol derivatives | mdpi.comnih.gov |

| 3-Aminophenol + Aryl Iodide | CuI with Picolinic Acid | O-Arylation | O-Aryl-3-aminophenol | nih.govacs.org |

| α,β-unsaturated ester-tethered propiolamides + Nitrones | Copper Catalyst | Asymmetric Kinugasa/Michael Addition Cascade | Chiral Spiro β-Lactams | nih.gov |

Organocatalysis in Aminophenol Derivative Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of potentially toxic or expensive metals. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), and bifunctional catalysts like thioureas have been instrumental in this field. rsc.org

In the context of aminophenol derivative synthesis, organocatalysts can facilitate various asymmetric transformations. For example, hindered aminophenols themselves have been used as highly efficient organocatalysts for the asymmetric addition of organoboron reagents to imines. beilstein-journals.org More relevant to the synthesis of the target compound class, organocatalysts are employed to construct chiral molecules that incorporate the aminophenol motif. Chiral thiourea-amine organocatalysts, for instance, are capable of dual activation, engaging both electrophilic and nucleophilic reactants to enhance reaction rates and enantioselectivity in asymmetric multicomponent reactions (AMCRs). rsc.org These reactions can assemble complex structures, such as highly enantioenriched spirocycles, from simple precursors. rsc.org

The synthesis of L-Prolinamide derivatives from L-proline and 2-aminophenols aims to create organocatalysts that utilize additional hydrogen bonding from the aminophenol moiety to influence stereoselectivity. chula.ac.th These approaches demonstrate the dual role of aminophenols in modern synthesis: as synthetic targets and as components of the catalysts themselves.

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency, yield, and selectivity of synthetic routes to this compound are critically dependent on the optimization of reaction parameters. Key factors include the solvent system, pressure, and temperature.

Solvent System Design and Optimization

The choice of solvent is crucial as it can influence reactant solubility, catalyst stability, and reaction pathway. In the synthesis of aminophenols, various solvent systems are employed.

For the catalytic hydrogenation of nitroaromatics, biphasic systems consisting of an organic solvent (like nitrobenzene (B124822) itself, which acts as a reservoir for the reactant) and an aqueous acid solution are common. kentech.ac.kr The reaction occurs at the interface of the two phases, and the product, p-aminophenol, is formed in the aqueous phase. kentech.ac.kr In other cases, aqueous-alcoholic mediums are frequently used for liquid-phase hydrogenation reactions. researchgate.net

The synthesis of paracetamol from 4-aminophenol (B1666318) highlights the importance of solvent selection for solubility. Changing the solvent from dichloromethane, where 4-aminophenol has poor solubility, to ethyl acetate (B1210297), where it dissolves effectively, led to quantitative yields of the intermediate. acs.org In copper-catalyzed O-arylation of 3-aminophenols, dimethylsulfoxide (DMSO) was found to be an effective solvent, allowing the reaction to proceed with high chemoselectivity under mild conditions. nih.gov The solubility of polymers derived from m-aminophenol has been tested in various organic solvents like NMP, DMF, chloroform, THF, and DMSO, indicating the range of solvents that might be considered for related chemical transformations. tandfonline.com

Table 4: Influence of Solvent on Aminophenol Synthesis

| Reaction | Solvent System | Observation | Reference |

|---|---|---|---|

| Acetylation of 4-Aminophenol | Dichloromethane | Low yield due to poor solubility | acs.org |

| Acetylation of 4-Aminophenol | Ethyl Acetate | Quantitative yield due to good solubility | acs.org |

| Cu-Catalyzed O-Arylation | Dimethylsulfoxide (DMSO) | High yield and chemoselectivity | nih.gov |

| Hydrogenation of Nitrobenzene | Biphasic (Nitrobenzene/Aqueous Acid) | Favored PAP selectivity at high acid concentration | kentech.ac.kr |

| Hydrogenation Reactions | Aqueous-Alcoholic Medium | Common industrial practice | researchgate.net |

Pressure and Temperature Parameter Influences on Yield and Selectivity

Temperature and pressure are critical parameters that directly affect reaction rates, equilibrium positions, and the selectivity between desired products and byproducts.

In the catalytic hydrogenation of nitrobenzene to p-aminophenol, the interplay between temperature and hydrogen pressure is complex. The rate of reduction is often directly proportional to the partial pressure of hydrogen, while the yield of p-aminophenol can be inversely proportional to the pressure. google.com This suggests that while higher pressure speeds up the reaction, it may also favor the formation of byproducts like aniline. google.com

Temperature has a similarly nuanced effect. For the same reaction, the rate of reduction can be inversely proportional to temperature, while the yield is directly proportional to it, within a certain range. google.com For instance, temperatures between 75°C and 100°C are often preferred to balance reaction speed and yield. google.com Below 60°C, yields can be undesirably low, while above 120°C, product purity may decrease. google.comrasayanjournal.co.in One study found an optimal reaction temperature of 70°C for p-aminophenol synthesis, with higher temperatures leading to a decrease in yield due to the favoring of aniline formation. rasayanjournal.co.in The Bamberger rearrangement step in this synthesis is temperature-dependent; it proceeds more efficiently at higher temperatures (e.g., above 343 K or 70°C), which contributes to increased p-aminophenol selectivity. kentech.ac.kr

Table 5: Effect of Temperature and Pressure on p-Aminophenol (PAP) Synthesis

| Parameter | Effect on Reaction Rate | Effect on PAP Yield/Selectivity | Optimal Range (Example) | Reference |

|---|---|---|---|---|

| Hydrogen Pressure | Increases with pressure | Decreases with pressure | Atmospheric to 20 p.s.i.g. | google.com |

| Temperature | Decreases with temperature increase | Increases with temperature (up to optimum) | 70°C - 100°C | google.comrasayanjournal.co.in |

Purity Enhancement Techniques in Synthetic Production

Achieving high purity is a critical step in the production of this compound, ensuring its suitability for subsequent applications. Following the initial synthesis, the crude product typically contains unreacted starting materials, by-products, and residual reagents. Several purification techniques are employed to remove these impurities and isolate the target compound.

Column chromatography is a highly effective method for the purification of this compound. This technique separates compounds based on their differential adsorption to a stationary phase. For this specific compound, silica (B1680970) gel is commonly used as the stationary phase. The crude product is loaded onto the column, and a solvent system, often a gradient of ethyl acetate and hexane, is passed through the column as the mobile phase. The components of the mixture travel through the column at different rates, allowing for the collection of purified this compound in distinct fractions.

Recrystallization is another fundamental technique used to enhance the purity of the final product. This method relies on the principle that the solubility of a compound in a solvent changes with temperature. A suitable solvent or solvent mixture is chosen, in which the target compound is soluble at high temperatures but less soluble at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. For this compound, crystallization from a mixture of ethanol (B145695) and water (commonly in a 1:3 volume ratio) has been shown to yield a product with greater than 95% purity. The process involves dissolving the crude solid in the hot solvent mixture and then allowing it to cool slowly, which induces the formation of high-purity crystals of the desired compound.

The purity of the final product is often verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) . This method can separate, identify, and quantify each component in a mixture. For this compound, analysis is typically performed using a C18 column, which is a common type of reversed-phase column.

The table below summarizes the key techniques used for the purification and analysis of this compound.

| Technique | Description | Typical Parameters/Reagents | Outcome |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption. | Stationary Phase: Silica gel Mobile Phase: Ethyl acetate/Hexane gradient | Isolation of the pure compound from by-products. |

| Recrystallization | Purification based on differential solubility. | Solvent System: Ethanol/Water (1:3 v/v) | Yields crystalline solid with >95% purity. |

| High-Performance Liquid Chromatography (HPLC) | Analytical method for purity assessment. | Column: C18 Method: 0.1% TFA in water/acetonitrile | Confirmation of purity and quantification of impurities. |

Elucidation of Chemical Reactivity and Advanced Derivatization

Functional Group Transformation Studies

The reactivity of the amino and hydroxyl groups allows for a range of chemical transformations, enabling the synthesis of diverse derivatives. These reactions include oxidation, reduction, electrophilic substitution, and diazotization.

Oxidative Coupling Reactions and Quinone Formation Mechanisms

The oxidation of 2-Amino-3-ethyl-phenol can proceed via several pathways, prominently leading to the formation of quinones or coupled products. The presence of both an amino and a hydroxyl group on the ring facilitates oxidation.

The process is initiated by a one-electron oxidation to generate a phenoxy radical. This radical is resonance-stabilized, with delocalization of the unpaired electron across the aromatic ring. In the case of o-aminophenols, this oxidation can lead to the formation of o-benzoquinone imine intermediates. These intermediates are highly reactive and can undergo hydrolysis in aqueous solutions to yield the corresponding o-benzoquinone. For instance, the oxidation of the parent 2-aminophenol (B121084) is known to produce o-quinone structures rsc.org. Similarly, p-aminophenol can be oxidized to p-benzoquinone, often through the hydrolysis of an intermediate quinoneimine youtube.com. This transformation can be achieved using various oxidizing agents, including potassium ferricyanide (B76249) or vanadium pentoxide rsc.orgyoutube.com.

Oxidative coupling is another significant reaction pathway. This process can occur intermolecularly, where two molecules of the aminophenol couple to form dimeric or polymeric structures. For example, the oxidation of p-aminophenol can lead to the formation of complex di-imines through the coupling of multiple molecules rsc.org. 3H-phenoxazin-3-ones, a class of heterocyclic compounds, can be synthesized through the oxidative coupling of o-aminophenols, highlighting a synthetically useful application of this reactivity masterorganicchemistry.com.

Table 1: Products of Oxidative Reactions of Aminophenols

| Starting Material | Oxidizing Agent | Key Intermediate(s) | Final Product(s) |

|---|---|---|---|

| This compound | Mild Oxidant (e.g., K₃Fe(CN)₆) | Phenoxy Radical, Quinone Imine | 3-Ethyl-1,2-benzoquinone, Phenoxazinone derivatives |

| p-Aminophenol | Vanadium Pentoxide (V₂O₅) | p-Benzoquinoneimine | p-Benzoquinone |

| o-Aminophenol | Various | o-Benzoquinoneimine | o-Benzoquinone, Coupled Heterocycles |

Reductive Transformations of Amino Moieties

While the amino group is in a reduced state, its transformation via a reductive pathway typically refers to its replacement with a hydrogen atom, a process known as reductive deamination or hydrodeamination. This is a synthetically valuable transformation as it allows the amino group to be used for its potent directing effects in electrophilic substitution reactions before being removed. acs.orglibretexts.org

The most common method for the reductive deamination of aromatic amines involves a two-step sequence:

Diazotization : The primary aromatic amino group of this compound is converted into a diazonium salt. This is achieved by treating the compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C) lumenlearning.com. The resulting diazonium group (-N₂⁺) is an excellent leaving group.

Reduction : The diazonium salt is then treated with a reducing agent, most commonly hypophosphorous acid (H₃PO₂) masterorganicchemistry.comlibretexts.orgembibe.comvedantu.com. In this step, the diazonium group is replaced by a hydrogen atom, with the evolution of nitrogen gas, yielding 3-ethylphenol (B1664133).

This sequence effectively reduces the amino moiety to a hydrogen atom, altering the substitution pattern and electronic properties of the aromatic ring.

Regioselectivity in Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring govern the position of the incoming electrophile. Both the amino (-NH₂) and hydroxyl (-OH) groups are powerful activating substituents and are ortho-, para-directors scialert.net. The ethyl (-CH₂CH₃) group is a weakly activating ortho-, para-director.

For this compound, the directing effects of these groups must be considered in concert. The available positions for substitution are C4, C5, and C6.

-OH group (at C1) : Strongly directs to C2 (blocked), C4 (para), and C6 (ortho).

-NH₂ group (at C2) : Strongly directs to C1 (blocked), C3 (blocked), C4 (ortho), and C6 (para).

-Et group (at C3) : Weakly directs to C2 (blocked), C4 (ortho), and C5 (meta, disfavored).

The powerful activating and directing effects of the -OH and -NH₂ groups are synergistic, strongly favoring substitution at the C4 and C6 positions. The C5 position is sterically hindered by the adjacent ethyl group and electronically disfavored by all three substituents. Substitution at C4 is directed by all three groups (para to -OH, ortho to -NH₂, ortho to -Et), while substitution at C6 is strongly directed by both -OH (ortho) and -NH₂ (para). Therefore, electrophilic attack is highly likely to occur at positions C4 and C6, with the precise ratio of products depending on the specific electrophile and reaction conditions, including steric hindrance.

Table 2: Analysis of Regioselectivity in EAS for this compound

| Position | Directing Effect from -OH (C1) | Directing Effect from -NH₂ (C2) | Directing Effect from -Et (C3) | Overall Likelihood |

|---|---|---|---|---|

| C4 | Para (Strongly Activating) | Ortho (Strongly Activating) | Ortho (Weakly Activating) | Very High |

| C5 | Meta (Disfavored) | Meta (Disfavored) | Para (Weakly Activating) | Very Low |

| C6 | Ortho (Strongly Activating) | Para (Strongly Activating) | Meta (Disfavored) | Very High |

Diazotization and Azo Dye Formation Chemistry

The primary aromatic amino group of this compound readily undergoes diazotization. This reaction, carried out in a cold acidic solution (e.g., HCl or H₂SO₄) with sodium nitrite, converts the -NH₂ group into a diazonium salt (-N₂⁺Cl⁻) libretexts.orgsynarchive.com. Aromatic diazonium salts are versatile intermediates in organic synthesis.

One of their most significant applications is in azo coupling reactions to form azo dyes synarchive.com. The diazonium ion is a weak electrophile and will react with electron-rich aromatic compounds (coupling components), such as phenols and anilines, in an electrophilic aromatic substitution reaction libretexts.org.

The reaction of the diazonium salt of this compound with a coupling component, for example, 2-naphthol (B1666908) in an alkaline solution, would result in the formation of a highly colored azo dye. The coupling typically occurs at the para position of the activating group on the coupling component, unless this position is blocked. Azo compounds are characterized by the -N=N- functional group, which acts as a chromophore and is responsible for their color byjus.com.

Synthesis of Novel Heterocyclic Derivatives

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group in an ortho relationship, makes it an ideal starting material for the synthesis of various fused heterocyclic systems.

Formation of Phenoxazines and Benzoxazoles

Phenoxazines: The phenoxazine (B87303) core is a tricyclic system containing both oxygen and nitrogen heteroatoms. Derivatives of this compound can be used to construct this framework. One common method involves the oxidative coupling of two molecules of an o-aminophenol, which can lead to the formation of a phenoxazinone ring system masterorganicchemistry.com. Another route is the condensation of an o-aminophenol with a suitable 1,2-difunctionalized benzene ring, such as an o-benzoquinone or a 1,2-dihaloarene. For example, reacting 2-aminophenol with 1,2-difluoro-4,5-dinitrobenzene (B1590526) yields a dinitrophenoxazine derivative.

Benzoxazoles: Benzoxazoles are bicyclic aromatic compounds containing a benzene ring fused to an oxazole (B20620) ring. They are readily synthesized from o-aminophenols. The general strategy involves the condensation of the o-aminophenol with a carboxylic acid or its derivative (such as an acyl chloride, ester, or amide), or with an aldehyde, followed by cyclization and dehydration embibe.com. For instance, reacting this compound with a tertiary amide in the presence of triflic anhydride (B1165640) can yield a 2-substituted benzoxazole (B165842) through a cascade reaction involving activation, nucleophilic addition, and intramolecular cyclization acs.org. Green synthetic methods utilizing aldehydes under solvent-free sonication have also been developed for this transformation embibe.com.

Table 3: Synthetic Routes to Heterocycles from o-Aminophenols

| Heterocycle | Reagent(s) | General Method |

|---|---|---|

| Phenoxazine | Oxidizing Agent (e.g., FeCl₃) | Intermolecular oxidative coupling |

| Phenoxazine | 1,2-Dihaloarenes, o-Benzoquinones | Condensation and cyclization |

| Benzoxazole | Aldehydes | Condensation followed by oxidative cyclization |

| Benzoxazole | Carboxylic Acids / Acyl Chlorides | Condensation and dehydrative cyclization |

| Benzoxazole | Tertiary Amides / Tf₂O | Cascade activation and cyclization |

Construction of Oxazaphospholes and Related Phosphorus Heterocycles

The reactivity of the ortho-aminophenol moiety within this compound makes it a suitable precursor for the synthesis of various phosphorus-containing heterocycles, such as benzoxazaphospholes. These compounds are synthesized through the cyclization reaction between a 2-aminophenol derivative and a phosphorus reagent.

The general synthetic strategy involves the reaction of this compound with a trivalent phosphorus compound, such as phosphorus trichloride (B1173362) (PCl₃) or various dichlorophosphites. In this reaction, the hydroxyl and amino groups of the aminophenol act as nucleophiles, attacking the phosphorus center and displacing two chloride atoms. This process, typically carried out in the presence of a base to neutralize the HCl byproduct, leads to the formation of the five-membered heterocyclic ring system. The ethyl group at the 3-position of the phenol (B47542) ring is retained in the final structure, influencing the steric and electronic properties of the resulting benzoxazaphosphole derivative.

| Reactant 1 | Reactant 2 | Product | Description |

| This compound | Phosphorus trichloride (PCl₃) | 2-chloro-4-ethyl-2,3-dihydro-1,3,2-benzoxazaphosphole | A cyclization reaction forming a five-membered ring containing oxygen, nitrogen, and phosphorus, with a chlorine atom attached to the phosphorus. |

| This compound | Ethyl dichlorophosphite (B8498940) (EtO-PCl₂) | 2-ethoxy-4-ethyl-2,3-dihydro-1,3,2-benzoxazaphosphole | Similar cyclization where the resulting phosphorus atom is substituted with an ethoxy group, modulating the reactivity and solubility of the heterocycle. |

Schiff Base Synthesis and Complexation Chemistry

The primary amine group of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. This reaction is a cornerstone of its derivatization chemistry, yielding versatile ligands capable of coordinating with a wide range of metal ions. The synthesis is typically achieved by refluxing equimolar amounts of this compound and the desired carbonyl compound in a suitable solvent like ethanol (B145695).

The resulting Schiff base ligands are polydentate, typically coordinating to metal centers through the imine nitrogen and the phenolic oxygen atom. This chelation forms stable metal complexes. The coordination geometry and properties of these complexes are influenced by the nature of the metal ion and the substituents on the aldehyde or ketone precursor. The presence of the ethyl group on the phenol ring can impart increased solubility in organic solvents and introduce steric effects that may influence the coordination environment of the metal center. A wide variety of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II), have been shown to form stable complexes with aminophenol-derived Schiff bases.

| Carbonyl Compound | Resulting Schiff Base Structure (General) | Potential Coordinating Metal Ions |

| Salicylaldehyde | A ligand with N, O, O donor atoms | Cu(II), Ni(II), Co(II), Zn(II) |

| Thiophene-2-carboxaldehyde | A ligand with N, O, S donor atoms | Fe(III), Cu(II), Zn(II) |

| Substituted Benzaldehydes | A ligand with N, O donor atoms | Mn(II), Fe(II), Cr(III) |

| Acetylacetone | A β-ketoimine ligand with N, O donor atoms | Co(II), Ni(II), Cu(II) |

Thiophene-Based Derivatives and Their Structural Investigation

Thiophene (B33073) moieties are frequently incorporated into larger molecular frameworks to modulate their electronic and biological properties. A common strategy for creating thiophene-based derivatives of this compound involves the synthesis of Schiff bases using thiophene aldehydes. For instance, the condensation reaction between this compound and thiophene-2-carboxaldehyde yields a Schiff base ligand that combines the functionalities of both parent molecules. orientjchem.orgbohrium.com

The structural investigation of these derivatives and their metal complexes is crucial for understanding their chemical behavior. Spectroscopic techniques are routinely employed for characterization.

Infrared (IR) Spectroscopy : Confirms the formation of the Schiff base by showing a characteristic absorption band for the imine (C=N) bond, typically in the range of 1605-1645 cm⁻¹. The absence of N-H and C=O stretching bands from the starting materials is also indicative of a successful reaction. orientjchem.org

Mass Spectrometry : Provides the molecular weight of the synthesized compound, confirming its elemental composition.

For metal complexes, X-ray crystallography is the definitive method for structural elucidation. Studies on analogous thiophene Schiff base complexes have revealed various coordination geometries, such as distorted tetrahedral or octahedral, depending on the metal ion and other coordinating ligands. nih.govacs.org These structural details are vital for correlating the molecular architecture with the observed chemical and physical properties.

| Technique | Observation for Thiophene Schiff Base | Reference Information |

| IR Spectroscopy | C=N stretch at ~1620 cm⁻¹; C-S stretch from thiophene ring | Shift of C=N band to lower frequency upon complexation indicates coordination through nitrogen. orientjchem.org |

| ¹H NMR Spectroscopy | Azomethine proton (-CH=N-) signal at ~8.5-9.0 ppm | Signals from the ethyl group and aromatic rings confirm the structure. |

| X-ray Diffraction | (On related complexes) Distorted tetrahedral or octahedral geometry | Reveals bond lengths, bond angles, and overall molecular conformation. nih.govacs.org |

Synthesis of Oxadiazole and Thiadiazole Analogs

The this compound scaffold can be incorporated into five-membered heterocyclic systems like 1,3,4-oxadiazoles and 1,3,4-thiadiazoles through multi-step synthetic pathways. These heterocycles are typically formed by the cyclodehydration of diacylhydrazine precursors or the oxidative cyclization of acyl-thiosemicarbazides.

A plausible synthetic route begins with the modification of this compound to introduce a hydrazide functionality. For example, the phenolic hydroxyl group can be alkylated with ethyl chloroacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) to produce the corresponding acid hydrazide. This key intermediate, which now contains the 2-amino-3-ethyl-phenoxy group, can be used to construct the desired heterocycles:

1,3,4-Oxadiazole Synthesis : The hydrazide can be reacted with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to yield a 2,5-disubstituted 1,3,4-oxadiazole. nih.gov Alternatively, reaction with an orthoester can also lead to the oxadiazole ring.

1,3,4-Thiadiazole Synthesis : The hydrazide is first converted to a thiosemicarbazide (B42300) by reacting it with an isothiocyanate or by treatment with carbon disulfide in the presence of a base. This thiosemicarbazide intermediate is then cyclized under acidic conditions (e.g., using concentrated sulfuric acid) to form the 2-amino-1,3,4-thiadiazole (B1665364) ring.

These methods allow for the creation of diverse analogs by varying the carboxylic acid or other reagents used in the cyclization step.

Creation of Aminopyridine-3,5-dicarbonitrile Scaffolds

The synthesis of highly functionalized pyridine (B92270) scaffolds, such as those containing amino and dicarbonitrile groups, is often achieved through one-pot multi-component reactions (MCRs). While this compound is not typically a direct component in the ring-forming cyclization for the core 2-aminopyridine-3,5-dicarbonitrile (B1331539) structure, it can be incorporated into the final molecule by first being converted into one of the requisite building blocks. nih.gov

A common strategy for synthesizing substituted pyridines is the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and an amine source. acsgcipr.orgresearchgate.net To incorporate the this compound moiety, it can be first transformed into an aldehyde. For example, a formyl group can be introduced onto the aromatic ring of the phenol via reactions such as the Vilsmeier-Haack or Duff reaction.

The resulting aldehyde, now bearing the 2-amino-3-ethyl-phenoxy substituent, can then be used as the aldehyde component in a multi-component reaction. For example, reacting this aldehyde with two equivalents of malononitrile (B47326) in the presence of a base catalyst (like piperidine (B6355638) or triethylamine) can lead to the formation of a 2-amino-4-(substituted-phenyl)-6-alkoxy/aryloxy-pyridine-3,5-dicarbonitrile derivative. This approach allows for the strategic placement of the aminophenol fragment onto the highly functionalized pyridine core.

Polymerization and Material Precursor Applications

Role as a Monomer in Polymer Chemistry

Aminophenols are valuable monomers for the synthesis of functional polymers due to the presence of two reactive groups: the amino (-NH₂) and hydroxyl (-OH) groups. This compound can undergo oxidative polymerization, either chemically or electrochemically, to produce polymers with interesting electronic and chemical properties. nih.gov

The polymerization typically proceeds via an oxidative coupling mechanism. In the presence of an oxidizing agent (like ammonium (B1175870) persulfate or ferric chloride) or under an applied electrical potential, the monomer is oxidized to form radical cations. tandfonline.com These reactive intermediates then couple with each other, forming dimers, oligomers, and ultimately a high-molecular-weight polymer. The resulting polymer structure is complex but is generally believed to consist of a combination of phenoxazine-like ladder structures and open-chain phenyleneamine units. rsc.orgmdpi.com

The presence of the ethyl substituent on the aromatic ring is expected to significantly influence the properties of the resulting polymer, which can be designated as poly(this compound).

| Property | Poly(aminophenol) (unsubstituted) | Expected Influence on Poly(this compound) |

| Solubility | Generally poor solubility in common organic solvents. tandfonline.com | The lipophilic ethyl group should increase steric hindrance between polymer chains, reducing packing efficiency and enhancing solubility in solvents like DMF, DMSO, and NMP. |

| Conductivity | Semi-conducting properties, with conductivity depending on doping and oxidation state. nih.gov | The electron-donating nature of the ethyl group may slightly alter the electronic properties of the polymer backbone. Steric effects could influence inter-chain charge transport. |

| Morphology | Often forms granular or film-like structures depending on the synthesis method. tandfonline.com | The ethyl group may lead to a more amorphous polymer structure with altered surface morphology compared to the unsubstituted analog. |

| Thermal Stability | Generally exhibits good thermal stability. | The incorporation of aliphatic ethyl groups might slightly lower the onset of thermal degradation compared to the fully aromatic backbone of unsubstituted poly(aminophenol). |

The resulting functional polymer, with its reactive amine and hydroxyl groups, can be further modified or used in applications such as conductive coatings, sensor development, and as a matrix for enzyme immobilization. rsc.orgconicet.gov.ar

Mechanisms of Oxidative Polycondensation

The oxidative polycondensation of this compound, a substituted ortho-aminophenol, is a complex process that results in the formation of electroactive oligomers and polymers. While direct research on this specific monomer is limited, the mechanism can be inferred from extensive studies on related compounds, particularly ortho-aminophenol and other substituted phenols. The polymerization is initiated by an oxidizing agent, which can range from chemical oxidants like ammonium persulfate to enzymatic catalysts or electrochemical methods. ua.esnih.gov The process generally proceeds through the formation of radical intermediates, leading to various coupling modes and ultimately, a complex polymer structure. wikipedia.orgacs.org

The key steps in the proposed mechanism are as follows:

Initial Oxidation and Radical Formation : The reaction commences with the one-electron oxidation of the this compound monomer. This oxidation preferentially occurs at the hydroxyl group due to its lower oxidation potential compared to the amino group, forming a phenoxy radical. wikipedia.org This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring, creating carbon-centered radical positions, primarily ortho and para to the oxygen atom. researchgate.net

Radical Coupling : The generated phenoxy radicals can couple in several ways. The primary modes of propagation for ortho-aminophenol derivatives involve:

C-C Coupling : Linkages form between the carbon atoms of the aromatic rings.

C-N Coupling : A bond forms between a carbon atom on one ring and the nitrogen atom of another monomer unit.

C-O Coupling : A carbon-oxygen ether linkage is formed. wikipedia.org

Formation of Phenoxazine Structures : For ortho-aminophenol and its derivatives, the polymerization is well-documented to yield polymers with a phenoxazine ladder structure. ua.es This occurs through a sequence of C-N and C-O coupling reactions. The initial coupling is followed by intramolecular cyclization and further oxidation (dehydrogenation), leading to the formation of stable, conjugated phenoxazine rings. These rings are the fundamental structural units of the resulting polymer. ua.esrsc.org

Influence of the Ethyl Substituent : The ethyl group at the 3-position (ortho to the amino group and meta to the hydroxyl group) plays a crucial role in directing the polymerization process. Its presence introduces significant steric hindrance, which is expected to disfavor coupling at the adjacent C-2 and C-4 positions. acs.org Consequently, coupling is more likely to occur at the less hindered C-5 and C-6 positions of the aromatic ring, as well as through the nitrogen atom. This steric influence can lead to a more regular polymer structure compared to the unsubstituted poly(o-aminophenol).

Table 1: Proposed Key Stages in the Oxidative Polycondensation of this compound This table is based on established mechanisms for related aminophenol compounds.

| Stage | Description | Key Intermediates | Influencing Factors |

| 1. Initiation | One-electron oxidation of the phenolic hydroxyl group. | Phenoxy radical | Oxidant strength, pH |

| 2. Propagation | Coupling of radical species (C-C, C-N, C-O). | Dimeric and oligomeric radicals | Monomer concentration, solvent |

| 3. Cyclization | Intramolecular reactions to form phenoxazine rings. | Phenoxazine units | Steric effects of substituents |

| 4. Termination | Combination of radicals or reaction with impurities. | Stable polymer chain | Presence of radical scavengers |

Tailoring Polymer Properties through this compound Incorporation

The incorporation of the this compound monomer into a polymer backbone provides a strategic method for tailoring the material's physicochemical properties. The specific functional groups of this monomer—the hydroxyl (-OH), amino (-NH2), and ethyl (-C2H5) groups—each impart distinct characteristics to the final polymer, modifying its solubility, processability, conductivity, and thermal stability compared to parent polymers like polyaniline or unsubstituted poly(o-aminophenol).

Influence of the Ethyl Group: The most significant structural feature for tailoring properties is the alkyl substituent. The ethyl group is a non-polar, flexible side chain. Its presence along the polymer backbone disrupts the planarity and reduces the efficiency of inter-chain packing that is common in conjugated polymers. This disruption has several consequences:

Enhanced Solubility and Processability : The reduced inter-chain attraction weakens the cohesive forces, making it easier for solvent molecules to penetrate and dissolve the polymer. This is a critical improvement, as many parent conjugated polymers like polyaniline are notoriously difficult to process due to their poor solubility. researchgate.net Polymers containing alkyl substituents are often more soluble in common organic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).

Modified Conductivity : While enhancing solubility, the ethyl group can negatively impact electrical conductivity. By forcing the polymer chains further apart, it hinders the intermolecular charge hopping that is essential for conduction in these materials. Furthermore, steric hindrance may cause twisting of the polymer backbone, reducing the effective conjugation length and intramolecular conductivity. nih.gov

Influence of Amino and Hydroxyl Groups: The presence of both amino and hydroxyl groups on each monomer unit offers unique functionalities:

Redox Activity and Doping : These groups are redox-active and participate directly in the polymer's electrochemical behavior. researchgate.net They provide sites for protonation (doping) by acids, which is a primary mechanism for inducing conductivity in this class of polymers. The specific arrangement of these groups facilitates the formation of the phenoxazine ladder structure, which creates a highly conjugated and electroactive backbone. ua.es

Post-Polymerization Modification : The -OH and -NH2 groups are reactive sites that can be used for subsequent chemical modifications. For example, the hydroxyl groups could be esterified, or the amino groups could be involved in condensation reactions, allowing for the grafting of other polymer chains or the cross-linking of the material to form thermosets. tandfonline.com This versatility allows for the fine-tuning of properties for specific applications, such as sensors or biomedical materials. researchgate.net

Improved Adhesion and Wettability : The polar -OH and -NH2 groups can increase the polymer's surface energy, leading to better adhesion to substrates and improved wettability, which can be advantageous in coatings and composite applications.

By strategically using this compound as a monomer or co-monomer, it is possible to engineer polymers that balance enhanced processability with desired electrochemical and thermal properties.

Table 2: Expected Influence of Monomer Structure on Polymer Properties

| Property | Polyaniline (Parent Polymer) | Poly(o-aminophenol) | Poly(this compound) (Predicted) | Rationale for Change |

| Solubility | Generally insoluble in common solvents. | Low solubility. | Improved in organic solvents (e.g., DMSO, NMP). | The ethyl group disrupts chain packing, increasing free volume and allowing solvent interaction. |

| Processability | Poor; requires harsh conditions or derivatization. | Poor. | Enhanced solution processability. | Directly related to improved solubility. |

| Electrical Conductivity | High in doped state (~10⁰-10² S/cm). | Moderate (~10⁻⁵ S/cm). researchgate.net | Reduced compared to polyaniline. | The ethyl group increases inter-chain distance, hindering charge hopping, and may reduce conjugation. |

| Thermal Stability | High. | High, due to ladder structure. | Potentially Reduced . | Alkyl side chains can be more susceptible to thermal degradation than the aromatic backbone. |

| Post-Modifiability | Possible at N-H sites. | High, at both -OH and -NH sites. | High , at both -OH and -NH sites. | Presence of reactive functional groups allows for versatile chemical modification. |

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Spectroscopic Analysis for Structure Elucidation

High-resolution spectroscopy is fundamental to elucidating the precise molecular structure of 2-Amino-3-ethyl-phenol, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the ethyl group's methylene (B1212753) and methyl protons, and the protons of the hydroxyl and amino groups. The aromatic protons typically appear as complex multiplets due to spin-spin coupling. The protons on the hydroxyl and amino groups are often observed as broad singlets. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are anticipated, corresponding to the six carbons of the benzene (B151609) ring and the two carbons of the ethyl substituent. The chemical shifts are influenced by the electron-donating effects of the amino and hydroxyl groups. docbrown.info

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous assignment. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the ethyl group (-CH₂-CH₃) and among the aromatic protons. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.6 - 7.0 | 115 - 130 |

| C-OH | --- | 145 - 155 |

| C-NH₂ | --- | 135 - 145 |

| C-CH₂CH₃ | --- | 125 - 135 |

| OH | 4.0 - 7.0 (broad) | --- |

| NH₂ | 3.5 - 5.0 (broad) | --- |

| -CH₂- | ~2.6 (quartet) | 20 - 25 |

| -CH₃ | ~1.2 (triplet) | 12 - 16 |

| Note: These are estimated values based on analogous compounds and standard chemical shift ranges. Actual experimental values may vary depending on the solvent and other conditions. |

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. The O-H stretch of the phenolic group and the N-H stretches of the primary amine group are particularly diagnostic, appearing as broad and sharp bands, respectively, in the high-frequency region of the spectrum.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, H-bonded | 3200 - 3600 (Broad) |

| Amino N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 (Two sharp bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Ring Stretch | 1500 - 1600 |

| C-O | Stretch | 1200 - 1260 |

| C-N | Stretch | 1250 - 1350 |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for determining the molecular weight. In positive ion mode, this compound (C₈H₁₁NO, M.W. = 137.18 g/mol ) would be expected to show a prominent ion peak at an m/z (mass-to-charge ratio) of 138.18, corresponding to the protonated molecule [M+H]⁺. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. The exact mass of [M+H]⁺ for C₈H₁₂NO⁺ would be calculated and compared to the experimental value to verify the molecular formula.

Electron Ionization (EI-MS) and Fragmentation: Harder ionization techniques like EI-MS cause the molecular ion to fragment in a predictable manner. The fragmentation pattern of this compound is influenced by the stable aromatic ring and the functional groups. A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) via benzylic cleavage to form a stable secondary carbocation. This would result in a significant fragment ion at m/z 122. Phenols can also characteristically lose carbon monoxide (CO, 28 Da). libretexts.orgdocbrown.info

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 137 | [C₈H₁₁NO]⁺• | Molecular Ion (M⁺•) |

| 122 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 109 | [M - CO]⁺• | Loss of carbon monoxide from the phenol (B47542) ring |

| 94 | [M - CH₃ - CO]⁺• | Subsequent loss of CO after methyl loss |

Solid-State Structural Investigations

While spectroscopic methods reveal the molecular structure, solid-state techniques like X-ray crystallography define how the molecules are arranged in a crystal lattice and the nature of their intermolecular interactions.

Single-crystal X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. Although a specific crystal structure for this compound is not publicly available, its functional groups allow for predictable intermolecular interactions.

Chromatographic and Other Advanced Analytical Techniques for Complex Systems

In complex matrices, chromatographic techniques are essential for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing aminophenol isomers. nih.govrsc.orgscite.airesearchgate.netoup.com A common approach involves reversed-phase chromatography using a C18 or a polystyrene-divinylbenzene stationary phase. rsc.org The mobile phase typically consists of a buffered aqueous solution (e.g., phosphate (B84403) buffer) mixed with an organic modifier like methanol (B129727) or acetonitrile, allowing for the separation of isomers based on their polarity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile compounds. For phenols and amines, analysis can sometimes be improved by derivatization, which increases volatility and thermal stability. nih.gov Sample preparation for complex systems might involve liquid-liquid extraction or solid-phase microextraction (SPME) to isolate and concentrate the analyte before injection into the GC-MS system. nih.govfao.org

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, DAD, Electrochemical, Mass Spectrometric)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of aminophenol isomers and their derivatives. nih.govrsc.orgscite.ai The method's versatility is enhanced by coupling it with various detectors, each offering unique advantages for the analysis of this compound.

Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. mfd.org.mknih.gov The separation of aminophenol isomers can be optimized by adjusting mobile phase composition, pH, and the type of stationary phase. nih.gov For instance, mixed-mode stationary phases that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for polar, ionizable compounds like this compound. nih.govsielc.com

Detection Methods:

UV and Diode Array Detection (DAD): Ultraviolet (UV) detection is a standard method for chromophoric compounds like phenols. cutm.ac.in A DAD detector provides spectral information across a range of wavelengths, which aids in peak purity assessment and compound identification. For aminophenols, detection wavelengths are typically set around 275-285 nm. nih.govsielc.com The specific λmax for this compound would be determined experimentally but is expected to be in this region.

Electrochemical Detection (EC): This highly sensitive and selective detection method is well-suited for electroactive compounds such as phenols. mdpi.comchromatographyonline.com The analysis involves applying a specific potential and measuring the current generated by the oxidation of the phenol's hydroxyl group. ptfarm.pl This provides low detection limits, making it ideal for trace analysis. chromatographyonline.comptfarm.pl

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments. nih.govactascientific.com This hyphenated technique is exceptionally powerful for identifying unknown impurities or degradation products in a sample. nih.gov

Table 1: Illustrative HPLC Parameters for Aminophenol Analysis

| Parameter | Typical Conditions | Rationale/Comments |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) or Mixed-Mode SCX/C18 nih.govmfd.org.mk | C18 is standard for nonpolar interactions. Mixed-mode columns can improve retention and selectivity for polar, basic compounds. nih.gov |

| Mobile Phase | Acetonitrile/Phosphate Buffer (pH adjusted) mfd.org.mkresearchgate.net | The organic modifier (acetonitrile) and buffer pH are critical for achieving optimal separation of isomers. nih.gov |

| Flow Rate | 1.0 mL/min nih.govsielc.com | A standard flow rate for analytical scale columns. |

| Detection | DAD at ~275-285 nm nih.govsielc.com | Aminophenols exhibit strong UV absorbance in this range. sielc.com |

| Electrochemical Detector at +0.6 to +1.0 V chromatographyonline.comptfarm.pl | Provides high sensitivity for the phenolic moiety. The optimal potential requires experimental verification. chromatographyonline.com | |

| Mass Spectrometer (ESI+) | Provides molecular weight information for unambiguous identification. | |

| Injection Volume | 10 µL mfd.org.mk | A typical volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds and Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net For polar molecules like this compound, which contain active amino and hydroxyl groups, direct GC analysis can be challenging due to potential peak tailing and interaction with the analytical column. gcms.cz

To overcome these issues, two main approaches can be taken:

Derivatization: The active hydrogens on the amine and hydroxyl groups can be replaced with less polar functional groups (e.g., through silylation or acylation). This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape. actascientific.comepa.gov

Specialized Columns: The use of highly inert capillary columns designed specifically for the analysis of basic compounds, such as volatile amines, can mitigate undesirable column interactions and allow for analysis without derivatization. gcms.cz

Once separated by the GC column, the components are introduced into the mass spectrometer, which acts as a highly specific detector. The MS provides a mass spectrum for each peak, which serves as a chemical fingerprint, allowing for the identification of degradation products or volatile impurities by comparing the spectra to libraries. irjet.netnih.gov

Table 2: Representative GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Typical Conditions | Rationale/Comments |

| Column | DB-5 or Rtx-Volatile Amine (30 m x 0.25 mm, 0.25 µm) gcms.czirjet.net | A low-polarity column like DB-5 is common. Specialized columns for amines can improve peak shape for underivatized analytes. gcms.czepa.gov |

| Carrier Gas | Helium at ~1.0-1.5 mL/min irjet.net | Inert carrier gas standard for GC-MS. |

| Injection Mode | Splitless | Used for trace analysis to ensure maximum transfer of analyte to the column. |

| Temperature Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 250°C, hold 5 min irjet.net | The temperature program is optimized to separate compounds based on their boiling points. |

| Detector | Mass Spectrometer | Provides mass spectra for identification and quantification in scan or selected ion monitoring (SIM) mode for higher sensitivity. |

| Derivatization (Optional) | PFBBr (Pentafluorobenzyl bromide) epa.gov | Derivatization can be necessary for certain phenols to improve chromatographic performance. researchgate.net |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field. nih.gov Because this compound is an amphoteric molecule, its charge is dependent on the pH of the background electrolyte (BGE). This property makes it an excellent candidate for CE analysis, particularly in the Capillary Zone Electrophoresis (CZE) mode. nih.gov

In CZE, ions migrate at different velocities depending on their charge-to-size ratio, allowing for the efficient separation of closely related isomers. nih.gov By carefully selecting the pH of the BGE, the ionization state of this compound and potential impurities can be controlled to maximize separation efficiency. The technique offers advantages of short analysis times, high efficiency, and minimal sample and solvent consumption.

Table 3: General Capillary Electrophoresis Parameters for Aminophenol Separation

| Parameter | Typical Conditions | Rationale/Comments |

| Capillary | Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm total length) nih.gov | Standard capillary material for CE. |

| Background Electrolyte (BGE) | Phosphate or Borate buffer nih.gov | The buffer's pH and concentration are critical for controlling the charge of the analyte and the electroosmotic flow (EOF). |

| Applied Voltage | 15-25 kV | Higher voltage generally leads to faster separations but can generate Joule heating. |

| Injection | Hydrodynamic (pressure) or Electrokinetic (voltage) | Method of introducing the sample plug into the capillary. |

| Detection | UV/DAD at ~214 nm or ~280 nm | Detection at lower wavelengths can increase sensitivity. |

Combined Techniques (e.g., HPLC-NMR) for Comprehensive Analysis

The unambiguous structural elucidation of an analyte, its isomers, or unknown byproducts often requires the combination of separation and spectroscopic techniques. rjpn.orgnih.gov The hyphenation of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-NMR) represents a powerful tool for this purpose. actascientific.com

In an HPLC-NMR setup, the sample is first separated by the HPLC system. Eluted peaks are then directly transferred to an NMR flow cell for analysis. This allows for the acquisition of high-resolution NMR spectra (e.g., ¹H NMR, ¹³C NMR) of the pure, isolated compound. nih.gov For a molecule like this compound, HPLC-NMR could be used to:

Confirm the identity of the main peak by matching its NMR spectrum to a reference.

Elucidate the exact structure of process impurities or degradation products.

Differentiate between closely related isomers by analyzing subtle differences in their chemical shifts and coupling constants. rsc.org

While less common than LC-MS due to sensitivity and technical challenges, LC-NMR provides unparalleled structural detail without the need for prior isolation and purification of every component in a mixture. nih.gov